17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate is a complex organic molecule with a unique structure. It is characterized by multiple hydroxyl groups, a carboxylate group, and an aminophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its multiple functional groups enable it to bind to various biological targets, making it a valuable tool in biochemical assays .
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In industry, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications in electronics, textiles, and pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group allows it to bind to active sites, while the hydroxyl and carbonyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A heptaene macrolide antibiotic with antifungal properties.
Candicidin: Another heptaene macrolide antibiotic used to treat fungal infections.
Perimycin: A heptaene macrolide antibiotic with applications in agriculture as an eco-friendly fungicide.
Uniqueness
The uniqueness of 17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate lies in its complex structure, which combines multiple functional groups and a bicyclic framework. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C53H72NO14- |
---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
17-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C53H73NO14/c1-35-18-14-12-10-8-6-4-5-7-9-11-13-15-19-42(57)30-48-50(52(64)65)47(62)34-53(66,68-48)33-44(59)29-41(56)22-16-20-40(55)21-17-23-43(58)31-49(63)67-51(35)37(3)28-36(2)45(60)32-46(61)38-24-26-39(54)27-25-38/h4-15,18-19,24-27,35-37,41-42,44-45,47-48,50-51,56-57,59-60,62,66H,16-17,20-23,28-34,54H2,1-3H3,(H,64,65)/p-1 |
InChI Key |
ITSANPHVODIHLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.